molecular formula InPu B14715699 Indium--plutonium (1/1) CAS No. 12141-89-8

Indium--plutonium (1/1)

Cat. No.: B14715699
CAS No.: 12141-89-8
M. Wt: 358.882 g/mol
InChI Key: WGMNIJYHKPWGHZ-UHFFFAOYSA-N
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Description

Overview of Actinide Intermetallic Research and Fundamental Scientific Significance

Research into actinide intermetallic compounds is a significant area of solid-state physics and chemistry. mpg.de These materials are of fundamental scientific interest due to the unique behavior of the 5f electrons in actinide elements like plutonium. numberanalytics.comeuropa.eu These electrons are positioned at the boundary between localized and itinerant (bonding) behavior, leading to complex electronic structures and a wide range of physical properties. europa.eu The interplay between the electronic configurations of the constituent elements results in unconventional electronic phenomena, making these compounds a rich field for investigation. mpg.de

Actinide intermetallics exhibit a variety of fascinating properties, including unusual magnetic behavior and, in some cases, high-temperature superconductivity. numberanalytics.com Their study is crucial for advancing our understanding of condensed matter physics and materials science. mpg.denumberanalytics.com Furthermore, these materials have practical applications, particularly in the realm of nuclear technology, where actinide compounds like uranium dioxide and plutonium dioxide are used as nuclear fuels. numberanalytics.com The investigation of actinide alloys is also driven by the need for sustainable nuclear energy and the development of advanced nuclear fuels. numberanalytics.com

Historical Context of Plutonium-Indium System Investigations within Actinide Metallurgy

The study of plutonium and its alloys has a rich history, beginning in the mid-20th century with the Manhattan Project. lanl.govfas.orgresearchgate.net The initial focus was on understanding the fundamental chemistry and metallurgy of plutonium for its use in nuclear applications. lanl.govfas.org Scientists during this period made rapid progress, discovering the multiple allotropic phases of plutonium and developing alloys to stabilize its structure. lanl.govresearchgate.net

Investigations into the plutonium-indium (Pu-In) system were part of a broader effort at Los Alamos Scientific Laboratory to study alloys of plutonium with Group III-B elements. This research followed earlier constitutional studies of the plutonium-aluminum (Pu-Al) and plutonium-gallium (Pu-Ga) systems. The primary goal of these investigations was to construct phase diagrams and identify the various intermetallic compounds that form between plutonium and other elements. osti.gov Early published information on the Pu-In system specifically identified the existence of the intermediate phases Pu₃In and PuIn₃.

Rationale for Dedicated Academic Research on Plutonium Indide (PuIn) with 1:1 Stoichiometry

Dedicated research on the plutonium indide (PuIn) compound with a 1:1 stoichiometry is driven by several key factors. One of the primary motivations is the need to stabilize the delta (δ) phase of plutonium at room temperature. researchgate.net Unalloyed plutonium undergoes six phase transitions at ambient pressure, making it difficult to machine and handle. wikipedia.orgwikipedia.org Alloying plutonium with elements like indium can stabilize the desirable δ-phase, which is more malleable and has a more typical metallic character. wikipedia.org

The PuIn compound, designated as the θ (theta) phase in the Pu-In system, is of particular interest because it melts congruently at a high temperature. Understanding the properties of this specific phase is crucial for developing a complete picture of the Pu-In phase diagram and for predicting the behavior of plutonium-indium alloys under various conditions. The study of PuIn also contributes to the broader understanding of bonding and electronic structure in actinide intermetallic compounds.

Current State of Knowledge on Pu-In Intermetallic Compounds, including PuIn₃

The plutonium-indium system is known to contain several intermetallic compounds. The θ phase, with the stoichiometric formula PuIn, has been identified as a congruently melting compound. Thermal analysis has placed its melting point at 1145°C (± 7°C). Research has also indicated that the θ phase exhibits appreciable solubility for both plutonium and indium at elevated temperatures.

In addition to PuIn, the intermetallic compound PuIn₃ has also been identified. The Pu-In phase diagram features a eutectic between the PuIn (θ) phase and the Pu₃In₅ (ι) phase. This eutectic occurs at 59 atomic percent indium and a temperature of 1164°C (± 8°C).

The table below summarizes the known intermetallic compounds in the Plutonium-Indium system based on early investigations.

Compound Names

Properties

CAS No.

12141-89-8

Molecular Formula

InPu

Molecular Weight

358.882 g/mol

IUPAC Name

indium;plutonium

InChI

InChI=1S/In.Pu

InChI Key

WGMNIJYHKPWGHZ-UHFFFAOYSA-N

Canonical SMILES

[In].[Pu]

Origin of Product

United States

Theoretical Advancements in Understanding Plutonium Intermetallics

Unraveling the 5f Electron Systems: Advanced Electronic Structure Theories

The enigmatic nature of plutonium and its alloys stems from the behavior of its 5f electrons, which exist at the boundary between localized and itinerant states. researchgate.netaps.org This dual nature necessitates sophisticated theoretical approaches to accurately model their properties.

Density Functional Theory (DFT) and its Application to Pu-In Compounds

Density Functional Theory (DFT) has become a cornerstone in computational materials science for its ability to describe the electronic structure of materials. d-nb.infonih.gov DFT is a quantum mechanical method that maps the complex many-body problem of interacting electrons onto a simpler problem of non-interacting electrons moving in an effective potential. The central quantity in DFT is the electron density, from which all ground-state properties of the system can, in principle, be determined. d-nb.infoyoutube.comyoutube.com

However, standard DFT approximations, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), can struggle to accurately describe the strong electron correlation effects associated with the 5f electrons in plutonium. rutgers.eduaps.org This can lead to inaccuracies in predicting properties like magnetism and the precise nature of the electronic ground state. rutgers.edu

Dynamical Mean-Field Theory (DMFT) for Strongly Correlated Actinide Materials

To overcome the limitations of standard DFT for strongly correlated systems, more advanced techniques like Dynamical Mean-Field Theory (DMFT) have been developed. lanl.govavs.org DMFT is a powerful theoretical tool that treats the strong on-site Coulomb interactions of the 5f electrons more accurately. researchgate.net It maps the complex problem of interacting electrons in a solid onto a simpler quantum impurity problem, which can then be solved to capture the essential physics of electron correlation. avs.org

The combination of DFT with DMFT (DFT+DMFT) has proven to be a particularly successful approach for studying actinide materials. rutgers.eduresearchgate.net This method allows for a more realistic description of the electronic structure, including the fluctuating valence of plutonium, where the 5f electrons dynamically switch between localized and itinerant behavior. lanl.gov DFT+DMFT calculations have been instrumental in explaining the phase diagrams of plutonium and its alloys, providing insights into their energetics and one-electron spectra. This approach has been successfully applied to understand the electronic structures of various actinide compounds, bridging the gap between theoretical predictions and experimental observations. researchgate.net

Predicting Stability and Electronic States: Computational Strategies

Computational methods are indispensable for predicting the phase stability and electronic states of intermetallic compounds. These approaches allow researchers to explore a vast range of compositions and structures, guiding experimental efforts toward the synthesis of new materials with desired properties.

The prediction of phase stability involves calculating the formation energy of a compound relative to its constituent elements. umn.edu A negative formation energy indicates that the compound is stable with respect to decomposition into its elemental components. Computational techniques can be used to construct phase diagrams, which map out the stable phases of a material system as a function of temperature, pressure, and composition. researchgate.netmdpi.com

For intermetallic alloys, computational models can assess thermodynamic stability by considering the Gibbs free energy, which includes contributions from enthalpy and entropy. aip.org These models often rely on DFT data to calculate the enthalpies of formation for various competing phases. aip.org By comparing the energies of different crystal structures, it is possible to identify the ground-state polymorph, which is the most stable crystal structure at a given set of conditions. umn.edu

Modeling Atomic-Level Interactions in the Pu-In System

Understanding the interactions between atoms and the hybridization of their electronic orbitals is fundamental to explaining the properties of intermetallic compounds. In the Pu-In system, the interplay between plutonium's 5f electrons and indium's 5p electrons is of particular interest.

The interaction between plutonium and indium can be further investigated through theoretical models that consider the pairing of plutonium atoms. researchgate.netillinois.edu Density functional theory calculations have predicted a phase transition in the indium-plutonium alloy characterized by the pairing-up of Pu atoms. researchgate.net This transition connects two crystal structures that are closely related to the experimentally observed θ-InPu phase. researchgate.netillinois.edu These theoretical studies suggest that at low temperatures, uniaxial strain can induce a transition between these structures, leading to hysteresis in the electronic state and Pu-Pu bond lengths. illinois.edu

A Glimpse into the Hypothetical: Predicting the Ground State of PuIn

While experimental studies have identified several stable phases in the plutonium-indium system, theoretical calculations can explore the possibility of other, as-yet-unsynthesized compounds. osti.gov One such area of investigation is the theoretical prediction of the ground state configuration for a hypothetical PuIn stoichiometry.

By employing the computational approaches for predicting phase stability discussed earlier, researchers can calculate the formation energies of various potential crystal structures for PuIn. The structure with the lowest formation energy would be the predicted ground state. These calculations would take into account the complex electronic interactions and hybridization between plutonium and indium atoms.

For instance, density functional theory calculations could be used to compare the energies of different crystal structures, such as simple cubic, body-centered cubic, or more complex arrangements. The results of these calculations would provide valuable guidance for experimental attempts to synthesize the PuIn compound and would contribute to a more complete understanding of the Pu-In phase diagram.

Compound Name
Indium-plutonium (1/1)
Plutonium
Indium
θ-InPu
PuIn
Pu-Ga
Pu-Al
Pu3In
PuIn3
Pu3In5

Synthesis and Fabrication Methodologies for Plutonium Indide Puin Compounds

Principles of Intermetallic Compound Synthesis under Controlled Conditions

The synthesis of intermetallic compounds like Plutonium Indide necessitates stringent control over experimental conditions to achieve the desired stoichiometry and crystal structure. The fundamental principles guiding this synthesis are rooted in thermodynamics and kinetics. The formation of a specific intermetallic phase is dictated by the Gibbs free energy of formation; the most stable phase under a given set of conditions (temperature, pressure, and composition) will be the one with the lowest Gibbs free energy.

The Plutonium-Indium phase diagram is an indispensable tool for predicting the stable phases at different temperatures and compositions. This diagram, established through techniques such as thermal analysis, X-ray diffraction, and microstructural analysis, reveals the existence of several intermetallic compounds, including Pu₃In, PuIn, PuIn₂, and PuIn₃, each with a specific range of thermal stability. fas.org For instance, Pu₃In forms via a peritectic reaction at 962°C, while PuIn forms at 676°C. fas.org

Kinetic factors also play a crucial role. Even if a phase is thermodynamically stable, its formation may be kinetically hindered, requiring sufficient thermal energy to overcome activation barriers for nucleation and growth. Therefore, precise temperature control during synthesis and subsequent annealing is critical for driving the reaction toward the desired product and ensuring atomic ordering within the crystal lattice.

Specialized Techniques for Pu-Containing Material Preparation

The radioactive and pyrophoric nature of plutonium necessitates the use of specialized handling techniques and inert atmosphere environments. All synthesis and characterization work with plutonium and its compounds is conducted within gloveboxes, which are hermetically sealed enclosures maintained with a high-purity argon or helium atmosphere to prevent oxidation and contamination.

Arc Melting and Solid-State Reaction Routes for Polycrystalline Samples

Arc melting is a common technique for synthesizing polycrystalline samples of plutonium intermetallics. In this method, high-purity plutonium and indium metals are weighed in the desired stoichiometric ratio and placed on a water-cooled copper hearth inside an arc furnace. The furnace is evacuated and backfilled with a high-purity inert gas. A high-current electric arc is struck between a non-consumable tungsten electrode and the metallic charge, melting the constituents together. To ensure homogeneity, the resulting button is typically flipped and re-melted multiple times.

Solid-state reaction is another route for preparing polycrystalline samples. This method involves intimately mixing powders of the constituent elements and heating them at a temperature below the melting point of the components but high enough to allow for solid-state diffusion and reaction. The reaction progress is monitored by techniques like X-ray diffraction, and the process may involve intermediate grinding steps to ensure complete reaction.

Molten-Metal Flux Growth Techniques for Single Crystal Formation in Pu-In Systems

The growth of high-quality single crystals is essential for investigating the anisotropic physical properties of materials. For the Pu-In system, the molten-metal flux growth technique has proven to be particularly successful, especially for the synthesis of PuIn₃ single crystals. ucla.edu In this method, the constituent elements (plutonium and a transition metal, if forming a ternary compound) are dissolved in an excess of a low-melting-point metal, which acts as a solvent or "flux." In the case of Pu-In compounds, indium itself can be used as the flux.

The general procedure involves placing the plutonium and other constituents in a crucible (often made of alumina (B75360) or tantalum) with a significant excess of indium. The crucible is then sealed in a quartz ampoule under vacuum or an inert atmosphere. The assembly is heated to a high temperature to dissolve the constituents completely in the molten indium, followed by a slow cooling period. During cooling, the solubility of the desired compound in the flux decreases, leading to the nucleation and growth of single crystals. Once the growth is complete, the excess flux is removed, often by inverting the ampoule and centrifuging it while the flux is still molten.

Controlled Synthesis of Specific Pu-In Stoichiometries Beyond PuIn₃

The Pu-In phase diagram indicates the existence of several intermetallic compounds beyond the well-studied PuIn₃, such as Pu₃In and PuIn. fas.org The controlled synthesis of these specific stoichiometries relies heavily on a precise understanding and application of the phase diagram.

To synthesize a compound like Pu₃In, which forms peritectically at 962°C, the starting composition would need to be carefully chosen to be in the appropriate region of the phase diagram. The mixture would be heated above the peritectic temperature to ensure the presence of the liquid and the high-temperature ε-Pu phase, and then cooled to allow for the peritectic reaction to occur.

Similarly, the synthesis of PuIn, which forms at 676°C, would require heating a stoichiometric mixture of plutonium and indium to a temperature that allows for the formation of the compound from the liquid and Pu₃In phases, as dictated by the phase diagram. fas.org The precise control of temperature and cooling rates is critical to nucleate and grow the desired phase while avoiding the formation of adjacent phases.

Strategies for Achieving Phase Purity and Homogeneity in Plutonium Indide Synthesis

Achieving phase purity and homogeneity in plutonium indide synthesis is a significant challenge due to the complex nature of the Pu-In phase diagram and the reactivity of plutonium. Several strategies are employed to overcome these challenges.

Precise Stoichiometry Control: The starting materials must be of high purity and weighed accurately to match the desired stoichiometry of the target compound. Any deviation can lead to the formation of secondary phases.

Homogenization: For polycrystalline samples prepared by arc melting, multiple melting and flipping cycles are crucial for ensuring a homogeneous distribution of the constituent elements. msu.edu

Annealing: Post-synthesis annealing is a critical step for improving phase purity and crystallinity. msu.edu The sample is held at a specific temperature for an extended period to allow for atomic diffusion, which helps to eliminate quenched-in non-equilibrium phases and promote the growth of the desired stable phase. The annealing temperature and duration are chosen based on the phase diagram to be within the stability range of the target compound. For instance, to obtain a homogeneous δ-Pu(Ga) alloy, annealing at 450°C for 100 hours is a common practice. msu.edu A similar approach, guided by the Pu-In phase diagram, would be necessary for plutonium indide compounds.

Flux Removal: In the molten-metal flux growth method, incomplete removal of the flux can lead to inclusions that affect the measured physical properties of the single crystals. Efficient centrifugation while the flux is molten is essential for obtaining clean crystals. ucla.edu

Crystallographic Characterization and Structural Analysis of Plutonium Indide Puin

Determination of Crystal Structure and Space Group Symmetry for PuIn (1/1)

The plutonium-indium (Pu-In) binary system is known to be complex, featuring several intermetallic compounds. The phase diagram for this system has been investigated, revealing the existence of various phases, including Pu₃In, PuIn, Pu₃In₅, PuIn₂, and PuIn₃. fas.orgasminternational.org

Early research identified the existence of a phase with the stoichiometry PuIn. fas.org More recent computational studies have investigated what is referred to as the θ-InPu phase, which corresponds to the 1/1 stoichiometry. These theoretical calculations predict a hysteretic phase transition in this compound. illinois.edu The structure is described as being composed of alternating monatomic thin layers of plutonium and indium. At lower temperatures, calculations predict that this layered structure can undergo distortions, such as a pairing of plutonium atoms or a trigonal distortion, which breaks the initial crystal symmetry. illinois.edu

The determination of the precise crystal structure and space group symmetry is fundamental to understanding the properties of PuIn. The space group is a mathematical description of the symmetry of the crystal structure, encompassing translational symmetry (the Bravais lattice) and point group symmetries like rotations, reflections, and inversions. wikipedia.orgucl.ac.uk There are 230 unique space groups that describe all possible crystal symmetries. wikipedia.orgwikipedia.org For a new or complex material like PuIn, identifying the correct space group is a critical first step. This is typically achieved through diffraction techniques.

Based on analogous intermetallic compounds, the structure of PuIn is expected to be a specific arrangement of Pu and In atoms in a repeating three-dimensional lattice. The table below lists the possible crystal systems and their defining lattice parameter constraints, one of which would describe the unit cell of PuIn.

Table 1: The Seven Crystal Systems

Crystal System Axis System Interaxial Angles
Triclinic a ≠ b ≠ c α ≠ β ≠ γ ≠ 90°
Monoclinic a ≠ b ≠ c α = γ = 90°, β ≠ 90°
Orthorhombic a ≠ b ≠ c α = β = γ = 90°
Tetragonal a = b ≠ c α = β = γ = 90°
Trigonal a = b = c α = β = γ ≠ 90°
Hexagonal a = b ≠ c α = β = 90°, γ = 120°
Cubic a = b = c α = β = γ = 90°

Advanced X-ray Diffraction (XRD) Techniques for Phase Purity and Lattice Parameter Refinement

X-ray diffraction (XRD) is a primary and indispensable tool for the characterization of crystalline materials like Plutonium Indide. aps.org It is used to verify the phase purity of a synthesized sample and to precisely determine its lattice parameters.

The process begins with the collection of a powder diffraction pattern from a sample of PuIn. This pattern consists of a series of peaks, with the angular positions of the peaks being determined by the crystal lattice through Bragg's Law, and the intensities being governed by the arrangement of atoms within the unit cell. To ensure phase purity, the experimental diffraction pattern is compared to standard patterns from crystallographic databases. The absence of extra peaks indicates a pure sample. mdpi.com

For a detailed analysis, Rietveld refinement is a powerful technique employed. researchgate.net This method involves fitting a calculated diffraction pattern, generated from a theoretical crystal structure model, to the experimental data. The refinement process adjusts various parameters of the model, including lattice parameters, atomic positions, and site occupancies, to minimize the difference between the calculated and observed patterns. A good fit, often judged by visual inspection and statistical indicators like R-values (Rwp, Rp), confirms the structural model and provides highly accurate lattice parameters. nih.govrcsb.org

The precise determination of lattice parameters is crucial as they can be affected by factors such as stoichiometry, temperature, and self-irradiation damage. For instance, in other plutonium compounds, changes in lattice parameters have been observed as a function of aging. researchgate.net

Table 2: Key Parameters in Rietveld Refinement of XRD Data

Parameter Category Specific Parameters Refined Information Gained
Structural Lattice Parameters (a, b, c, α, β, γ), Atomic Coordinates (x, y, z), Site Occupancy Factors, Thermal Parameters Unit cell dimensions, atomic arrangement, stoichiometry, atomic vibrations.
Profile Peak Shape Parameters (e.g., Gaussian and Lorentzian components), Peak Asymmetry Crystallite size, microstrain, instrumental broadening effects.
Global Scale Factor, Background Coefficients, Zero-shift Error Normalization, background signal subtraction, instrumental alignment correction.

Electron Microscopy and Diffraction for Microstructural Investigations and Defect Analysis

While XRD provides information on the average crystal structure of a bulk sample, electron microscopy techniques are essential for studying the microstructure at a much finer scale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, grain size, and distribution of phases within the PuIn material.

SEM provides high-resolution images of the sample surface, which can reveal details about grain boundaries, the presence of secondary phases, and micro-scale defects. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition maps, confirming the distribution of plutonium and indium and identifying any impurities or compositional inhomogeneities.

TEM offers even higher magnification and resolution, allowing for the direct imaging of the crystal lattice and the characterization of nanoscale defects such as dislocations, stacking faults, and precipitates. Selected Area Electron Diffraction (SAED) within a TEM can be used to determine the crystal structure of very small regions of the sample, which is particularly useful for identifying secondary phases or different crystalline orientations within the material.

The preparation of samples of plutonium-based materials for electron microscopy presents significant challenges due to their high reactivity and radioactive nature. Special handling procedures in gloveboxes are required to prepare thin, electron-transparent foils without introducing artifacts like oxidation.

Neutron Diffraction for Atomic Arrangement and Potential Magnetic Structure Elucidation

Neutron diffraction is a powerful technique that provides information complementary to XRD. materialsproject.org While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This makes neutron diffraction particularly sensitive to the positions of light elements and allows for the differentiation between neighboring elements in the periodic table, which can sometimes be challenging with XRD.

A key advantage of neutron diffraction in the study of plutonium compounds is its ability to probe magnetic structures. researchgate.netresearchgate.net Plutonium's 5f electrons can give rise to magnetic moments, and their ordering (or lack thereof) is a topic of significant scientific interest. asminternational.orgillinois.edu Neutrons possess a magnetic moment and can be scattered by the magnetic moments of atoms in a crystal. This magnetic scattering gives rise to additional diffraction peaks or changes in the intensities of the nuclear peaks, allowing for the determination of the magnetic structure, including the size and orientation of the magnetic moments on the plutonium atoms. researchgate.net

Theoretical studies on various plutonium compounds have shown that they can exhibit magnetic ordering. asminternational.orgillinois.edu Therefore, neutron diffraction experiments on PuIn, particularly at low temperatures, would be crucial to determine if it orders magnetically and to elucidate the nature of its magnetic ground state.

Examination of Self-Irradiation Effects on Crystalline Order in Pu-Based Intermetallics

Plutonium is a radioactive element, and all of its isotopes undergo radioactive decay, most commonly alpha decay. fas.org This process of self-irradiation creates defects within the crystal lattice over time. fas.org The alpha particle and the recoiling heavy nucleus (in this case, uranium) displace atoms from their lattice sites, creating vacancies (empty lattice sites) and interstitials (atoms in between regular lattice sites).

These accumulated defects can lead to significant changes in the material's properties. One of the most notable effects is swelling, where the volume of the material increases due to the creation of defects and the potential formation of helium bubbles (from the alpha particles capturing electrons). fas.org This can be observed as an increase in the lattice parameters over time. Neutron diffraction studies on Pu-Ga alloys, for example, have quantified the increase in root-mean-square atomic displacements as a result of self-irradiation. asminternational.org

The constant generation of defects can also lead to a partial or complete loss of long-range crystalline order, a process known as amorphization, though this is less common in metallic systems compared to ceramics. The study of self-irradiation effects in PuIn is essential for understanding its long-term stability and predicting how its physical and mechanical properties will evolve over time, which is critical for any potential application. These aging effects can be accelerated by studying alloys enriched with shorter-lived plutonium isotopes, such as Plutonium-238. fas.org

Electronic Structure and Bonding Investigations of Plutonium Indide Puin

Spectroscopic Probes of 5f Electron Localization-Itinerancy Crossover

Spectroscopic techniques are indispensable for directly probing the electronic states of materials. In the context of PuIn, photoemission spectroscopy (PES) and resonant X-ray emission spectroscopy (RXES) have been pivotal in characterizing the 5f electron behavior.

Photoelectron spectroscopy provides direct information about the electronic structure of materials. mst.edu In studies of plutonium, PES has been used to investigate the degree of 5f electron localization. mst.eduresearchgate.net Resonant photoemission (RESPES), a variant of PES, offers enhanced sensitivity to specific electronic states by tuning the incident photon energy to a core-level absorption edge. mst.eduosti.gov

For plutonium, the 5d → 5f resonance is particularly insightful. mst.edu RESPES studies on plutonium have revealed that while both alpha and delta phases show some agreement with atomic model calculations, the alpha phase appears to have more delocalized 5f valence bands than the delta phase. researchgate.net The spectra for different phases of plutonium, however, can show only small differences, which has been suggested to be related to surface reconstruction effects. osti.gov The sharpness of peaks in α-Pu and the presence of large satellite features in δ-Pu are interpreted as signs of delocalization in α-Pu and atomic or correlated electron effects in δ-Pu. mst.edu

Table 1: Key Findings from Spectroscopic Studies of Plutonium
TechniqueObservationInterpretationReference
Photoemission Spectroscopy (PES)Sharp peaks in α-Pu, broad features with satellites in δ-Pu.Suggests more delocalized 5f electrons in α-Pu and more localized/correlated 5f electrons in δ-Pu. mst.edu
Resonant Photoemission (RESPES)Small differences between α-Pu and δ-Pu spectra.May be influenced by surface reconstruction. osti.gov

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for determining the oxidation state, coordination environment, and bonding characteristics of an element in a compound. taylorandfrancis.combohrium.com The technique involves exciting a core electron to unoccupied states, providing information about the partial density of empty states. libretexts.orguu.nl For plutonium, XANES at the M4,5 edges (3d → 5f transitions) is particularly sensitive to the 5f electronic configuration and can be used to probe the covalency of plutonium-ligand bonds. nih.gov

The interpretation of Pu M4,5 HR-XANES spectra is complex and cannot be simply understood through dipole selection rules applied to individual orbitals. Instead, it requires considering the total wavefunctions of the initial and final states, as significant redistribution of 5f electrons occurs upon core-hole creation. nih.gov These spectral features, particularly the second peak in the Pu M4 edge and the high-energy shoulder of the Pu M5 edge, are probes of the 5f(7/2) orbitals and are expected to be sensitive to changes in chemical bonding. nih.gov By combining experimental XANES data with theoretical calculations, it is possible to gain insights into the degree of covalent character in plutonium compounds. nih.govenergy.gov

Fermi Surface Topology and de Haas-van Alphen (dHvA) Quantum Oscillation Studies within the Pu-In System

The de Haas-van Alphen (dHvA) effect, which involves oscillations in magnetic susceptibility at low temperatures and high magnetic fields, is a powerful experimental technique for mapping the Fermi surface of metals. numberanalytics.cominfn.it The frequencies of these oscillations are directly proportional to the extremal cross-sectional areas of the Fermi surface, providing detailed information about its topology. numberanalytics.cominfn.it

In the context of the Pu-In system, dHvA measurements have been instrumental in understanding the electronic structure. aps.orgresearchgate.net The compound PuIn₃, which is a building block for the superconductor PuCoIn₅, has been a particular focus of such studies. aps.orgresearchgate.net The first observation of dHvA oscillations in a plutonium compound was in PuIn₃. researchgate.net These experimental results, when compared with theoretical calculations based on density-functional theory (DFT), suggest that the Fermi surface topology of antiferromagnetic PuIn₃ is in better agreement with the measurements than the paramagnetic model. aps.orgresearchgate.net This indicates the importance of considering magnetic ordering when describing the electronic structure of these materials. aps.org

Table 2: de Haas-van Alphen (dHvA) Studies on the Pu-In System
CompoundKey FindingSignificanceReference
PuIn₃First observation of dHvA oscillations in a plutonium compound.Provided direct experimental data on the Fermi surface. researchgate.net
PuIn₃Fermi surface topology agrees better with calculations for an antiferromagnetic state.Highlights the crucial role of magnetic order in determining the electronic structure. aps.orgresearchgate.net
PuIn₃The cyclotron mass of one observed dHvA branch (γ) was determined to be 4.8 m₀.Provides information about the effective mass of charge carriers. researchgate.net

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Studies on Ligand and Actinide Sites in Intermetallics

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) are spectroscopic techniques that probe the local electronic environment of specific nuclei. wikipedia.orgresearchgate.net NQR, often referred to as "zero-field NMR," is particularly suited for studying crystalline solids containing quadrupolar nuclei (those with spin I ≥ 1). wikipedia.orgmdpi.com The NQR frequency is determined by the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus, which is highly sensitive to the local chemical bonding and crystal structure. wikipedia.org

While specific NMR and NQR studies solely on PuIn are not detailed in the provided search results, these techniques are generally powerful tools for investigating intermetallic compounds. researchgate.net They can provide information on phase transitions, molecular dynamics, and bonding characteristics. wikipedia.org For instance, the intensity of an NQR signal is proportional to the number of nuclei in a specific environment, making it a quantitative analytical method. mdpi.com In the broader context of actinide materials, these techniques can be applied to both the actinide and ligand sites to gain a comprehensive understanding of the electronic and magnetic properties. researchgate.net

Analysis of Charge Density Distributions and Covalent-Metallic Bonding Characteristics in PuIn

The nature of chemical bonding in plutonium compounds is a complex interplay of ionic, covalent, and metallic contributions. osti.govwikipedia.org The analysis of electron charge density distribution, both experimentally through high-resolution X-ray diffraction and theoretically via computational methods, provides a powerful means to quantify these bonding characteristics. mdpi.comaps.org

The Quantum Theory of Atoms in Molecules (QTAIM) is a common method used to analyze the calculated electron density. osti.gov This approach identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature of the interatomic interactions. aps.org The properties at these BCPs, like the electron density and its Laplacian, can distinguish between shared (covalent) and closed-shell (ionic or metallic) interactions. aps.org

In related plutonium and uranium compounds, QTAIM analyses have been used to estimate Bader charges on atoms and to characterize the nature of the bonds. osti.govaps.org These studies have shown that while plutonium-ligand bonds can be predominantly ionic, they often exhibit a significant degree of covalent character. energy.gov This covalency is linked to the participation of the 5f orbitals in bonding. energy.govosti.gov Computational studies on various materials have demonstrated that the charge density distribution can be decomposed to understand the contributions from different types of covalent bonds. researchgate.net Although specific charge density analysis data for PuIn is not available in the search results, these methodologies are directly applicable and essential for a fundamental understanding of its bonding.

Advanced Research Topics in the Pu in Intermetallic System

Impact of Stoichiometric Variations on Electronic Ground States and Interatomic Bonding (e.g., PuIn vs. PuIn₃)

The stoichiometry of plutonium-indium compounds has a profound impact on their electronic structure and bonding, primarily by altering the Pu-Pu interatomic distances and the hybridization between Pu 5f and In (s, p) electronic states. The comparison between PuIn and PuIn₃ provides a clear example of this influence.

In compounds like PuIn₃ , which has the cubic AuCu₃ structure, the plutonium atoms are relatively far apart. researchgate.net This increased Pu-Pu distance, often beyond the Hill limit, reduces the direct overlap of 5f orbitals between neighboring Pu atoms. Consequently, the 5f electrons in PuIn₃ exhibit a more localized, atomic-like character, although they remain significantly hybridized with the conduction bands of the surrounding indium atoms. researchgate.netfas.org This hybridization leads to the formation of heavy quasiparticles, and PuIn₃ is classified as a heavy-fermion compound with a substantial electronic specific heat coefficient. researchgate.net At low temperatures, this compound enters an antiferromagnetic ground state. researchgate.netornl.gov

Conversely, in the PuIn (1/1) phase, the plutonium atoms are closer together. This proximity increases the direct Pu-Pu 5f orbital overlap, promoting greater itinerancy or delocalization of these electrons. spbstu.ru This increased delocalization means the 5f electrons participate more actively in metallic bonding, which typically results in different magnetic and electronic properties compared to the more localized case in PuIn₃. While detailed photoemission studies on PuIn are less common than for PuIn₃, the principles of 5f electron behavior in other plutonium intermetallics suggest that the electronic ground state of PuIn would be less correlated and likely exhibit different magnetic ordering or even paramagnetism over a wider temperature range. researchgate.net

Table 1: Comparison of Properties Due to Stoichiometric Variation
PropertyPuIn (1/1)PuIn₃
Crystal StructureCongruent melting phase iaea.orgCubic (AuCu₃ type) researchgate.net
Pu-Pu DistanceRelatively ShorterRelatively Longer researchgate.net
5f Electron CharacterMore Itinerant/Delocalized spbstu.ruMore Localized, Heavy-Fermion Behavior researchgate.netfas.org
Electronic Ground StateLikely less correlatedAntiferromagnetic at low temperatures researchgate.netornl.gov
Interatomic BondingIncreased 5f-5f overlap contribution sctms.ruStrong Pu 5f - In p hybridization fas.org

Defect Chemistry, Impurity Effects, and Their Influence on Material Stability in Plutonium Indides

The stability and long-term behavior of plutonium indides are intrinsically linked to their defect chemistry—the types, concentrations, and interactions of point defects such as vacancies and interstitials. fas.org Self-irradiation in plutonium continuously generates these defects, primarily Frenkel pairs (a vacancy and a self-interstitial), as recoil from alpha decay displaces atoms from their lattice sites. fas.org

Defect Chemistry: The fundamental point defects in a binary intermetallic like PuIn include:

Vacancies: Missing Pu atoms (V_Pu) or In atoms (V_In).

Interstitials: Pu or In atoms located in between normal lattice sites.

Antisite Defects: A Pu atom on an In site (Pu_In) or an In atom on a Pu site (In_Pu).

The formation energies of these defects determine their equilibrium concentrations. nih.gov In plutonium oxides, for example, oxygen vacancies are the dominant defect under oxygen-deficient conditions. nih.govrsc.org By analogy, in Pu-In alloys, the formation of indium vacancies could be a key factor, particularly under conditions of thermal processing or irradiation. The migration and clustering of vacancies can lead to the formation of voids, which causes macroscopic swelling and degradation of mechanical properties. fas.org

Impurity Effects: Impurities, whether introduced during fabrication or as byproducts of radioactive decay (e.g., americium, uranium), can profoundly influence material stability. nih.govbohrium.com Impurity atoms can be substitutional (replacing a Pu or In atom) or interstitial. Their effect depends on their size, valence, and chemical affinity for the host elements.

For instance, studies on gallium-stabilized δ-plutonium show that Ga atoms are substitutional and their presence stabilizes the face-centered cubic (fcc) phase. bohrium.com Similarly, indium impurities in the Pu-In lattice are expected to be substitutional. These impurity atoms can act as trapping sites for migrating defects like vacancies, altering the kinetics of defect clustering and, consequently, the rate of material aging. mpg.de The presence of impurities can also locally distort the crystal lattice, affecting the electronic structure and phonon modes, which can either enhance or diminish the stability of a given phase. bohrium.com For example, impurities with a different size than the host atom can create local strain fields, while impurities with a different valence can alter the local electron density, impacting bonding. researchgate.net

Table 2: Key Defects and Impurities in Plutonium Indides
TypeExamplePotential Influence on Stability
VacancyIndium Vacancy (V_In)Affects diffusion, can lead to void swelling. fas.org
InterstitialPlutonium Interstitial (Pu_i)Contributes to lattice strain and damage accumulation. fas.org
Substitutional ImpurityGallium (Ga) or Uranium (U) on a Pu siteAlters phase stability, acts as a defect trap. bohrium.com
Decay ProductAmericium (Am) from 241Pu decayChanges local chemistry and electronic properties. nih.gov

Response of Pu-In Intermetallics to External Stimuli (e.g., High Pressure, Variable Temperature)

The delicate balance of 5f electron interactions makes Pu-In intermetallics highly responsive to external stimuli like temperature and pressure. aps.orgfas.org

Variable Temperature: Temperature has a significant effect on the electronic structure of plutonium indides. In PuIn₃, a temperature-driven crossover from more itinerant to more localized 5f electron behavior is observed as temperature decreases. fas.org This change is accompanied by an enhancement of quasiparticle multiplets and modifications to the Fermi surface topology, which is linked to the onset of magnetic order at low temperatures. researchgate.netfas.org This sensitivity is a hallmark of the correlated electron physics at play. In a broader context, some dilute plutonium solutions exhibit a positive temperature coefficient of reactivity, where an increase in temperature leads to an increase in neutron multiplication, a phenomenon rooted in changes to neutron cross-sections with temperature. nasa.gov While the physics is different in a solid intermetallic, it underscores the unusual thermal response of plutonium systems.

High Pressure: Applying high pressure to Pu-In intermetallics forces the atoms closer together, which generally enhances interatomic orbital overlap. This has several consequences:

Increased 5f Electron Itinerancy: The increased overlap of 5f orbitals strengthens their participation in bonding, promoting delocalization. This can suppress magnetic ordering and alter the electronic properties, potentially driving insulator-to-metal transitions in some systems. aps.org

Phase Transitions: Plutonium itself has one of the most complex phase diagrams of any element, with multiple allotropes accessible through changes in pressure and temperature. fas.org It is expected that Pu-In compounds will also undergo pressure-induced phase transitions.

Anomalous Decomposition: Research on lanthanide intermetallics, including La-In compounds, has revealed that high pressure can cause them to decompose into their elemental constituents. aps.org This counterintuitive behavior occurs because the combined volume of the separated, compressed elements can become smaller than the volume of the intermetallic compound, making decomposition enthalpically favorable. Given the similarities between lanthanides and actinides, it is plausible that Pu-In intermetallics could also exhibit such decomposition at extreme pressures. aps.org

The response to pressure is often studied using diamond anvil cells, with properties monitored through techniques like X-ray diffraction and Raman spectroscopy to track structural and vibrational changes. aps.org

Comparative Analysis with Other Actinide-Based Intermetallics (e.g., CeIn₃, U-In, Pu-Ga, Pu-Sn)

Comparing Pu-In compounds with other f-electron intermetallics provides valuable context for understanding their unique properties.

PuIn₃ vs. CeIn₃: Cerium is often used as a non-radioactive surrogate for plutonium as it also exhibits complex f-electron behavior. Both PuIn₃ and CeIn₃ are heavy-fermion antiferromagnets. researchgate.net However, the 5f orbitals in Pu have a greater spatial extent than the 4f orbitals in Ce, leading to stronger hybridization and more complex magnetic behavior in the plutonium compounds. While CeIn₃'s 4f states become more itinerant at low temperatures, the 5f states in PuIn₃ undergo a more subtle itinerant-localized crossover. researchgate.net

Pu-In vs. U-In: Uranium's 5f electrons are generally more delocalized and bonding-oriented than those in plutonium. Intermetallic compounds of uranium, such as those formed with indium, tend to have higher bulk moduli and are less magnetically complex than their plutonium counterparts. iaea.orgiaea.org Thermodynamic studies of uranium in liquid indium have been crucial for understanding fuel-cladding interactions and developing advanced nuclear fuels. ornl.goviaea.org

Pu-In vs. Pu-Ga: The Pu-Ga system is best known for the ability of small amounts of gallium to stabilize the δ-phase of plutonium at room temperature. bohrium.com This stabilization is linked to how Ga impurities affect the phonon modes and electronic structure. bohrium.com Comparing the phase diagrams and bonding characteristics of Pu-In and Pu-Ga alloys helps elucidate the general principles of how trivalent metals interact with plutonium. researchgate.net

PuIn₃ vs. PuSn₃: A comparison of the Fermi surfaces of PuIn₃ and PuSn₃ shows that while PuIn₃ is an antiferromagnet, PuSn₃ remains paramagnetic. ornl.gov This is attributed to the 5f states in PuSn₃ being more itinerant and more involved in chemical bonding, which suppresses the formation of local magnetic moments. This comparison highlights how replacing indium with another element from the same group (Group 14 tin) can significantly alter the delicate balance of 5f electron localization and, therefore, the magnetic ground state. ornl.gov

Table 3: Comparative Overview of f-Electron Intermetallics
Compound FamilyKey f-Electron BehaviorPrimary Research Interest
Pu-InOn the border of itinerant/localized; heavy-fermion behavior in PuIn₃. researchgate.netfas.orgCorrelated electron physics, magnetic ordering.
Ce-InMore localized 4f electrons, often a non-radioactive analog for Pu. researchgate.netHeavy-fermion superconductivity and quantum criticality.
U-InMore itinerant/bonding 5f electrons. iaea.orgNuclear fuel properties, thermodynamics. ornl.goviaea.org
Pu-GaGa acts as a potent δ-phase stabilizer for Pu. bohrium.comPhase stability, aging, and mechanical properties.
Pu-SnItinerant 5f states in PuSn₃ suppress magnetism. ornl.govInfluence of ligand on 5f localization and magnetism.

Future Research Directions and Methodological Innovations

Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding of Pu-In Intermetallics

A comprehensive understanding of Pu-In intermetallics can only be achieved through a close coupling of experimental investigations and theoretical modeling. This synergistic approach allows for the validation of theoretical predictions and provides a framework for interpreting complex experimental data.

Future experimental work should focus on precisely characterizing the structural, electronic, and magnetic properties of Pu-In compounds. Techniques such as X-ray diffraction (XRD), neutron scattering, and various spectroscopic methods are essential. Concurrently, first-principles calculations, such as those based on Density Functional Theory (DFT), can provide invaluable insights into the electronic band structure, bonding characteristics, and phase stability of these materials. gao.gov For instance, theoretical calculations can predict the formation energies of different Pu-In phases, guiding experimental synthesis efforts towards stable compounds. Current time information in नागपूर डिव्हिजन, IN.

The synergy between theory and experiment is particularly crucial for understanding the role of the 5f electrons in plutonium, which govern the unique properties of its compounds. nrc.gov Theoretical models can help to unravel the complex electron correlation effects, while experimental measurements of properties like specific heat and magnetic susceptibility can provide the necessary data to refine these models. Current time information in नागपूर डिव्हिजन, IN.

Table 1: Synergistic Approaches for Pu-In Intermetallic Research

Research Area Experimental Techniques Theoretical Methods Expected Outcomes
Crystal Structure X-ray Diffraction (XRD), Neutron Diffraction Density Functional Theory (DFT), Molecular Dynamics (MD) Accurate lattice parameters, identification of stable and metastable phases, understanding of structural transformations.
Electronic Properties X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), Electrical Resistivity Measurements DFT, Dynamical Mean-Field Theory (DMFT) Determination of electronic band structure, density of states, and the degree of 5f electron localization.
Magnetic Behavior Neutron Scattering, Magnetic Susceptibility Measurements, Muon Spin Rotation/Relaxation (µSR) DFT with magnetic ordering, Heisenberg models Identification of magnetic ground states (e.g., ferromagnetic, antiferromagnetic, paramagnetic), understanding of magnetic ordering temperatures.
Thermodynamic Stability Calorimetry, Thermal Analysis DFT-based total energy calculations, CALPHAD (Calculation of Phase Diagrams) method Determination of formation enthalpies, phase diagrams, and prediction of stable stoichiometries.

Development of New In-situ Characterization Tools for Dynamic Processes in Actinide Materials

The dynamic behavior of actinide materials, including Pu-In compounds, under various stimuli such as temperature changes, pressure, and radiation, is of paramount importance. The development and application of new in-situ characterization tools are essential to capture these transient phenomena in real-time.

Synchrotron-based techniques are particularly powerful for in-situ studies of actinide materials. fas.org Techniques like in-situ X-ray diffraction and X-ray absorption spectroscopy (XAS) can track phase transformations, changes in the local atomic environment, and oxidation states as they occur. fas.org This is crucial for understanding, for example, the mechanisms of thermal expansion or the initial stages of corrosion.

Furthermore, the development of in-situ transmission electron microscopy (TEM) and scanning tunneling microscopy (STM) capabilities for radioactive materials would provide unprecedented insights into dynamic processes at the nanoscale. These techniques could visualize the movement of atoms, the formation and evolution of defects, and surface reactions in real-time. The challenges associated with handling radioactive samples in such sensitive instruments are significant but overcoming them will open new frontiers in actinide science.

Table 2: In-situ Characterization Techniques for Dynamic Processes in Pu-In Compounds

Technique Information Obtained Relevance to Pu-In
In-situ X-ray Diffraction (XRD) Real-time changes in crystal structure, phase transformations. Studying phase stability as a function of temperature and pressure.
In-situ X-ray Absorption Spectroscopy (XAS) Changes in local atomic structure, coordination environment, and oxidation state. Monitoring chemical reactions, such as oxidation, and changes in electronic structure.
In-situ Transmission Electron Microscopy (TEM) Nanoscale imaging of microstructure, defect dynamics, and phase nucleation. Visualizing the effects of self-irradiation and thermal annealing on the microstructure.
In-situ Raman and Infrared Spectroscopy Vibrational modes of molecules and crystal lattices, identification of chemical species. Detecting the formation of new chemical bonds during corrosion or other reactions.

Exploration of Novel Pu-In Stoichiometries and Metastable Phases through High-Throughput Synthesis

The Pu-In binary phase diagram is known to contain several intermetallic compounds, including Pu3In, PuIn, and PuIn3. fas.org However, the vast compositional space may harbor yet undiscovered stable or metastable phases with potentially novel properties. High-throughput synthesis and characterization methods offer a pathway to accelerate the exploration of these new materials.

Combinatorial synthesis techniques, where a large number of different compositions are prepared and screened simultaneously, can be adapted for actinide systems. Thin-film deposition methods, for example, can be used to create composition gradients on a single substrate, allowing for the rapid mapping of phase stability across a wide range of Pu-In ratios. While the challenges of working with plutonium in such a setup are considerable, the potential rewards in terms of materials discovery are significant.

These high-throughput experimental efforts can be guided by computational materials discovery. researchgate.net First-principles calculations can be used to predict the stability of hypothetical Pu-In compounds with various stoichiometries and crystal structures. nrc.gov This computational screening can identify promising candidates for experimental synthesis, making the search for new materials more efficient and targeted. The discovery of new metastable phases is particularly intriguing, as they can exhibit unique properties not found in their stable counterparts. fas.org

Table 3: Potential Areas for Exploration of Novel Pu-In Phases

Research Focus Methodology Potential Discoveries
New Stable Compounds High-throughput synthesis (e.g., co-sputtering), guided by DFT calculations. Identification of new thermodynamically stable Pu-In intermetallics with unique crystal structures and properties.
Metastable Phases Rapid quenching techniques (e.g., melt spinning, splat cooling), thin-film deposition. Synthesis of metastable phases with enhanced properties, such as increased hardness or novel electronic behavior.
Ternary and Quaternary Systems Addition of a third or fourth element to the Pu-In system. Discovery of new ternary or quaternary compounds with tailored properties for specific applications.

Long-Term Stability and Microstructural Evolution in Pu-In Compounds under Intrinsic Self-Irradiation Conditions

A critical aspect of any plutonium-containing material is its long-term stability under the effects of its own radioactivity. The alpha decay of plutonium isotopes initiates a cascade of atomic displacements, leading to the accumulation of radiation damage over time. fas.org This self-irradiation can significantly alter the microstructure and, consequently, the physical and mechanical properties of Pu-In compounds.

Future research must focus on understanding the long-term evolution of these materials. This includes studying the formation and growth of defect clusters, such as vacancies and interstitials, and the accumulation of helium from alpha decay, which can lead to the formation of bubbles and swelling. llnl.gov The stability of the crystal lattice of Pu-In compounds against amorphization due to self-irradiation is another key area of investigation.

Accelerated aging studies, where plutonium is enriched with isotopes having shorter half-lives, can provide insights into long-term behavior on a more manageable timescale. tms.org The results of these experiments, combined with multi-scale modeling that bridges atomic-level defect production with macroscopic property changes, will be essential for predicting the long-term performance and reliability of Pu-In materials. researchgate.net

Table 4: Key Aspects of Long-Term Stability Studies in Pu-In Compounds

Phenomenon Investigative Techniques Expected Impact on Properties
Lattice Defects Transmission Electron Microscopy (TEM), Positron Annihilation Spectroscopy (PAS) Changes in electrical resistivity, thermal conductivity, and mechanical strength.
Helium Bubble Formation TEM, Small-Angle X-ray/Neutron Scattering (SAXS/SANS) Swelling, embrittlement, and potential changes in phase stability.
Phase Stability X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) Transformation to different crystalline phases or amorphization.
Microstructural Evolution Scanning Electron Microscopy (SEM), Electron Backscatter Diffraction (EBSD) Changes in grain size and orientation, formation of secondary phases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.